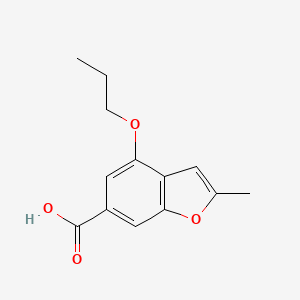

2-Methyl-4-propoxybenzofuran-6-carboxylic acid

Description

2-Methyl-4-propoxybenzofuran-6-carboxylic acid is a benzofuran derivative characterized by a methyl group at position 2, a propoxy chain at position 4, and a carboxylic acid moiety at position 5. The benzofuran core is a privileged structure in medicinal chemistry, often associated with bioactivity due to its aromatic and heterocyclic nature. The carboxylic acid group at position 6 provides a site for hydrogen bonding and salt formation, which may modulate solubility and intermolecular interactions in biological systems .

Properties

Molecular Formula |

C13H14O4 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

2-methyl-4-propoxy-1-benzofuran-6-carboxylic acid |

InChI |

InChI=1S/C13H14O4/c1-3-4-16-11-6-9(13(14)15)7-12-10(11)5-8(2)17-12/h5-7H,3-4H2,1-2H3,(H,14,15) |

InChI Key |

VNJIODKRXQGPMR-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=CC2=C1C=C(O2)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of benzofuran derivatives, including 2-Methyl-4-propoxybenzofuran-6-carboxylicacid, often employs scalable synthetic routes such as the free radical cyclization cascade and proton quantum tunneling methods. These methods are advantageous due to their high yield and fewer side reactions, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-propoxybenzofuran-6-carboxylicacid undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, water radical cations for oxidation, and various reducing agents for reduction reactions. The conditions for these reactions are typically mild, making them suitable for a wide range of applications .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quaternary ammonium cations, while substitution reactions can introduce new functional groups to the benzofuran ring .

Scientific Research Applications

2-Methyl-4-propoxybenzofuran-6-carboxylicacid has numerous scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Explored as a potential therapeutic agent due to its diverse pharmacological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-propoxybenzofuran-6-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, leading to its observed biological activities. For example, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Differences

The following table summarizes structural and physicochemical differences between the target compound and its closest analogs:

Key Observations:

- Substituent Effects: The propoxy group in the target compound increases lipophilicity compared to the methoxy analog, which may enhance passive diffusion across biological membranes .

- Functional Group Influence : The carboxylic acid in the target compound and methoxy analog confers higher acidity (pKa ~2–3) compared to the methyl ester, which is hydrolytically stable under neutral conditions but prone to saponification in basic environments .

Physicochemical and Reactivity Comparisons

Discussion:

- Solubility : The ester analog’s poor solubility aligns with its lack of ionizable groups, whereas the carboxylic acid derivatives exhibit moderate solubility depending on pH .

- Reactivity : The target compound’s carboxylic acid group enables salt formation with bases, enhancing formulation flexibility. In contrast, the ester analog may serve as a prodrug, requiring metabolic activation .

Biological Activity

2-Methyl-4-propoxybenzofuran-6-carboxylic acid is a member of the benzofuran family, characterized by its unique molecular structure that includes a benzofuran core and various functional groups. This compound has garnered interest due to its potential biological activities, which may include anti-inflammatory, analgesic, and other pharmacological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Molecular Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 234.25 g/mol. The structure features a benzofuran ring that contributes to its aromatic properties and potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 234.25 g/mol |

| Functional Groups | Carboxylic acid, Propoxy group |

The biological activity of this compound can be attributed to several mechanisms:

- Anti-inflammatory Activity : Studies suggest that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Analgesic Effects : The compound may interact with pain pathways, potentially reducing pain perception.

- Antioxidant Properties : The presence of the benzofuran moiety may confer antioxidant capabilities, protecting cells from oxidative stress.

Research Findings

Recent studies have focused on the pharmacological profiles of related compounds, providing insights into the potential activity of this compound.

Case Study: Anti-inflammatory Effects

A study conducted on structurally related benzofuran derivatives demonstrated significant inhibition of inflammatory markers in vitro. The results indicated that these compounds could effectively reduce levels of TNF-alpha and IL-6, suggesting a similar potential for this compound.

Data Table: Comparison of Biological Activities

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Potential anti-inflammatory | |

| 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid | Anti-inflammatory | |

| 4-Hydroxy-2-methylbenzofuran-6-carboxylic acid | Analgesic |

Q & A

Q. What are the common synthetic routes for preparing 2-Methyl-4-propoxybenzofuran-6-carboxylic acid, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves a multi-step procedure:

- Step 1 : Etherification of a dihydroxybenzoate precursor (e.g., methyl 3,5-dihydroxybenzoate) with propyl bromide under basic conditions (K₂CO₃/DMF) to introduce the propoxy group at the 4-position .

- Step 2 : Cyclization using copper iodide (CuI) as a catalyst to form the benzofuran core via thermal rearrangement (60–80°C) .

- Step 3 : Hydrolysis of the methyl ester to the carboxylic acid using NaOH/EtOH under reflux .

Critical Parameters : - Temperature control during cyclization to avoid side reactions.

- Solvent choice (polar aprotic solvents like DMF improve reactivity).

- Stoichiometric ratios of reagents to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., propoxy methylene protons at δ 1.0–1.5 ppm; aromatic protons show coupling patterns specific to the benzofuran ring) .

- ESI-MS : Confirms molecular weight ([M+H]+ expected at m/z 279.1).

- FT-IR : Identifies functional groups (carboxylic acid C=O stretch at ~1700 cm⁻¹; ether C-O at ~1250 cm⁻¹).

Resolving Contradictions : Use 2D NMR (e.g., COSY for coupling networks, NOESY for spatial proximity) to clarify ambiguous signals .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the propoxy group at the 4-position of the benzofuran ring be addressed during synthesis?

- Methodological Answer :

- Directing Groups : Use steric or electronic effects to favor substitution at the 4-position. For example, pre-functionalization of the 3- and 5-positions with hydroxyl groups directs etherification to the 4-position .

- Catalytic Strategies : Copper-mediated Ullmann coupling enhances selectivity for para-substitution .

- Protection/Deprotection : Temporarily protect reactive sites (e.g., methyl ester) during etherification to avoid competing reactions .

Q. What methodologies are recommended for analyzing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- HPLC-UV : Monitor degradation products over time under accelerated conditions (e.g., 40°C, 75% relative humidity) .

- pH-Rate Profiling : Assess hydrolysis kinetics in buffered solutions (pH 1–13) to determine stability thresholds (optimal storage at pH 4–6) .

- Thermogravimetric Analysis (TGA) : Identify thermal decomposition thresholds (>150°C recommended for processing) .

Q. How do structural modifications (e.g., varying alkoxy chain length) impact the biological activity of this compound derivatives?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs (e.g., ethoxy vs. propoxy) and evaluate activity in enzyme inhibition assays (e.g., MbtI).

- Lipophilicity vs. Solubility : Longer chains (e.g., propoxy) enhance membrane permeability but reduce aqueous solubility. Balance via logP measurements and computational modeling .

- Activity Cliffs : Identify abrupt changes in potency using IC₅₀ values from dose-response assays .

Data Contradiction Analysis

Q. How can discrepancies in reported spectral data for benzofuran derivatives be resolved?

- Methodological Answer :

- Cross-Validation : Compare NMR chemical shifts with structurally similar compounds (e.g., methyl 4-ethoxybenzofuran-6-carboxylate ).

- Isotopic Labeling : Use 13C-labeled precursors to confirm assignments in complex spectra .

- Crystallography : Resolve ambiguities via X-ray diffraction of single crystals .

Experimental Design

Q. What strategies optimize the purification of this compound from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts.

- Acid-Base Extraction : Leverage the carboxylic acid’s solubility in basic aqueous solutions (pH > 8) for selective isolation .

- Recrystallization : Improve purity using ethanol/water mixtures at controlled cooling rates .

Methodological Tables

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Cyclization Temperature | 60–80°C | |

| Etherification Solvent | DMF | |

| Hydrolysis Reagent | NaOH/EtOH (reflux) | |

| Storage pH | 4–6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.